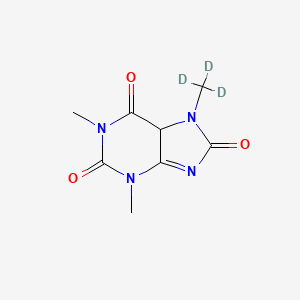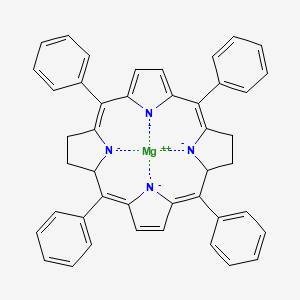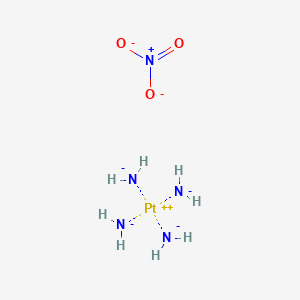
dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide is a complex organometallic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a vanadium center, and peroxide groups, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 5-hydroxypiperidin-1-ide-2-carboxylate through a series of reactions, including cyclization and functional group modifications.
Introduction of the Vanadium Center: The oxovanadium moiety is introduced via a reaction with a vanadium precursor, such as vanadium pentoxide or vanadyl sulfate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide undergoes various chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, making the compound a potential oxidizing agent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
Dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide involves several molecular targets and pathways:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, affecting cellular oxidative stress levels.
Enzyme Inhibition: The vanadium center can interact with various enzymes, inhibiting their activity and altering metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways by affecting the redox state of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C6H9K2NO8V-4 |
|---|---|
Molecular Weight |
352.28 g/mol |
IUPAC Name |
dipotassium;5-hydroxypiperidin-1-ide-2-carboxylate;oxovanadium;diperoxide |
InChI |
InChI=1S/C6H10NO3.2K.2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h4-5,8H,1-3H2,(H,9,10);;;;;;/q-1;2*+1;2*-2;;/p-1 |
InChI Key |
PRKLCDBKSLBIOL-UHFFFAOYSA-M |
Canonical SMILES |
C1CC([N-]CC1O)C(=O)[O-].[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)


![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)


![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
